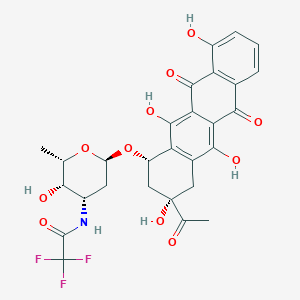

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin

描述

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer treatment. This compound is characterized by the substitution of a trifluoroacetyl group at the nitrogen atom of the daunosamine moiety, which is a significant modification aimed at enhancing its pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin involves the modification of the daunosamine nitrogen atom. One common method includes the alkylation under phase-transfer catalysis and amine addition across an activated multiple bond . This approach allows for the rapid and effective synthesis of novel anthracycline antibiotics, which can be used as starting materials for further transformations.

Industrial Production Methods

Industrial production of this compound typically involves multi-step chemical processes. These processes often include the hydrolysis of the parent molecule to give aglycon and daunosamine, followed by synthetic transformations of both fragments and their final assembly into the target molecule . This laborious process includes 6-8 chemical steps, significantly affecting the yields of the desired compounds.

化学反应分析

Key Alkylation Reactions

-

Mechanism : The lithium enolate of N-(trifluoroacetyl)-1-desmethyl daunorubicin reacts with alkyl halides via nucleophilic substitution, forming 9-acyl derivatives. Hexamethylphosphoramide (HMPA) enhances reactivity for bulkier alkylating agents .

-

Challenges : Reactions with ethyl iodide or benzyl bromide yield mixtures due to competitive mono- and dialkylation. The dibenzyl derivative resists deprotection under standard alkaline conditions .

Deprotection of the Trifluoroacetyl Group

The TFA group is cleaved under mild alkaline conditions to regenerate the primary amine, essential for restoring biological activity:

Reaction :

-

Conditions : 0.1 M NaOH in aqueous THF (1:1 v/v), 25°C, 2 hours .

-

Exceptions : The dibenzyl derivative (C41H37F3NO11) remains inert under these conditions, necessitating alternative deprotection strategies .

Stability and Reactivity Considerations

-

Oxazolidine Formation : Reductive amination of intermediates under basic conditions can lead to oxazolidine byproducts via intramolecular cyclization (e.g., C4′N-imine intermediates reacting with C3′OH) .

-

Cyanide Adducts : Forcing conditions (excess NaBH3CN) during dimethylation generate cyanide adducts (e.g., compound 34 ), separable via HPLC .

Comparative Reactivity of Analogues

| Property | This compound | Daunorubicin | Doxorubicin |

|---|---|---|---|

| Lipophilicity | High (logP ≈ 3.2) | Moderate | Low |

| Amino Group Reactivity | Protected (TFA) | Free | Free |

| C9 Alkylation | Feasible | Not feasible | Not feasible |

科学研究应用

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of novel anthracycline derivatives.

Biology: Studied for its interactions with biological molecules and its effects on cellular processes.

Industry: Utilized in the development of drug delivery systems and targeted therapies.

作用机制

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin exerts its effects by interacting with DNA through intercalation and inhibition of macromolecular biosynthesis . This interaction inhibits the progression of the enzyme topoisomerase II, which relaxes supercoils in DNA. Without the action of topoisomerase II, these DNA supercoils interfere with transcription, ultimately leading to cell death. Additionally, the compound may contribute to the induction of cell death by increasing oxidative stress through the generation of reactive oxygen species and free radicals .

相似化合物的比较

Similar Compounds

Similar compounds to N-(Trifluoroacetyl)-1-desmethyl Daunorubicin include:

Daunorubicin: The parent compound, widely used in cancer treatment.

Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action.

Epirubicin: A derivative of doxorubicin with modified pharmacological properties.

Idarubicin: A synthetic analog of daunorubicin with enhanced efficacy.

Uniqueness

This compound is unique due to the substitution of the trifluoroacetyl group, which enhances its pharmacological properties and potentially reduces its toxicity compared to the parent compound . This modification aims to improve the compound’s selectivity and efficacy in cancer treatment.

生物活性

N-(Trifluoroacetyl)-1-desmethyl Daunorubicin is a derivative of daunorubicin, an anthracycline antibiotic known for its potent antitumor activity. This compound has garnered attention due to its modified structure, which aims to enhance its therapeutic efficacy while potentially reducing toxicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound exhibits several mechanisms contributing to its anticancer properties:

- DNA Intercalation : Like other anthracyclines, it intercalates between DNA base pairs, disrupting DNA replication and transcription processes. This intercalation leads to the stabilization of the DNA-topoisomerase II complex, inhibiting the enzyme's ability to relieve torsional strain during DNA replication .

- Topoisomerase II Inhibition : The compound inhibits topoisomerase II, preventing the religation of DNA strands after they have been cleaved. This action results in DNA damage and ultimately triggers apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound also induces oxidative stress by generating reactive oxygen species, which can lead to further cellular damage and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and excretion:

- Absorption : The compound is administered intravenously due to poor oral bioavailability. Studies indicate that it achieves peak plasma concentrations within a few hours post-infusion .

- Distribution : It has a high volume of distribution, indicating extensive tissue penetration. The compound is primarily distributed in the liver, kidneys, and pancreas .

- Metabolism : this compound is metabolized in the liver, with its primary active metabolite being daunorubicinol. This metabolite retains some antitumor activity but may also contribute to toxicity .

- Excretion : The drug is predominantly eliminated via hepatobiliary routes, with a smaller fraction excreted renally. The terminal half-life ranges from 18.5 to 22 hours depending on the formulation used .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound in various cancer models:

Table 1: Summary of Case Studies on this compound

属性

IUPAC Name |

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F3NO11/c1-9-21(35)13(32-26(40)28(29,30)31)6-16(42-9)43-15-8-27(41,10(2)33)7-12-18(15)25(39)20-19(23(12)37)22(36)11-4-3-5-14(34)17(11)24(20)38/h3-5,9,13,15-16,21,34-35,37,39,41H,6-8H2,1-2H3,(H,32,40)/t9-,13-,15-,16-,21+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACGCIJOSAVHQF-MPODBYEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F3NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570353 | |

| Record name | (1S,3S)-3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2,2,2-trifluoroacetamido)-alpha-L-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68594-06-9 | |

| Record name | (1S,3S)-3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2,2,2-trifluoroacetamido)-alpha-L-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。